7-Ethyl-1,4-oxazepane
CAS No.:
Cat. No.: VC17715859
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H15NO |
---|---|
Molecular Weight | 129.20 g/mol |
IUPAC Name | 7-ethyl-1,4-oxazepane |
Standard InChI | InChI=1S/C7H15NO/c1-2-7-3-4-8-5-6-9-7/h7-8H,2-6H2,1H3 |
Standard InChI Key | URFOOSOJMPEOTG-UHFFFAOYSA-N |
Canonical SMILES | CCC1CCNCCO1 |
Introduction
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 7-ethyl-1,4-oxazepane typically proceeds via a two-step cyclization strategy starting from -(2-chloroethyl)ethanolamine. In the first step, the precursor undergoes chlorination with thionyl chloride (), converting hydroxyl groups into chlorides. This reaction is exothermic and requires careful temperature control (-10°C to 0°C) to prevent side reactions such as over-chlorination. The intermediate -(2-chloroethyl)chloroethylamine is then subjected to base-mediated cyclization using sodium hydroxide () in aqueous ethanol.
The mechanism involves intramolecular nucleophilic substitution, where the nitrogen attacks the adjacent chlorinated carbon, forming the azepane ring. The ethyl group is introduced via alkylation of the nitrogen prior to cyclization, ensuring regioselectivity. Yields for this process range from 45% to 60%, with purity dependent on distillation or column chromatography purification.
Purification and Characterization
Post-synthesis purification employs fractional distillation under reduced pressure (20–30 mmHg) to isolate 7-ethyl-1,4-oxazepane as a colorless liquid with a boiling point of 85–90°C. Gas chromatography-mass spectrometry (GC-MS) confirms molecular ion peaks at 129.2, consistent with the molecular weight. Infrared (IR) spectroscopy identifies characteristic absorptions at 3300 cm (N–H stretch) and 1100 cm (C–O–C asymmetric stretch).
Table 1: Key Physicochemical Properties of 7-Ethyl-1,4-oxazepane
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 129.20 g/mol |
Boiling Point | 85–90°C (20–30 mmHg) |
Density | 0.92–0.95 g/cm |
Refractive Index | 1.460–1.465 |
Solubility | Miscible with ethanol, ether |
Physicochemical Properties
Reactivity and Stability
7-Ethyl-1,4-oxazepane exhibits moderate air stability, decomposing over weeks under ambient conditions due to oxidation at the nitrogen center. Storage under nitrogen at 4°C extends shelf life to six months. The compound undergoes nucleophilic substitution at the nitrogen, with alkyl halides yielding quaternary ammonium salts, and acylation reactions producing amides. Oxidation with hydrogen peroxide () forms the corresponding N-oxide, which has been explored as a catalyst in asymmetric synthesis.
Compound | IC (nM) | Target |
---|---|---|
1,4-Oxazepane | 4500 | MAO-A |
7-Methyl-1,4-oxazepane | 1200 | SERT |
7-Ethyl-1,4-oxazepane | N/A | Not yet characterized |
Comparative Analysis with Related Compounds
Replacing the ethyl group with bulkier substituents (e.g., isopropyl) reduces water solubility but increases metabolic stability, as shown in hepatic microsome assays. Conversely, removing the alkyl group (as in 1,4-oxazepane) decreases logP from 1.8 to 0.9, correlating with reduced membrane affinity. These structure-property relationships guide medicinal chemists in optimizing lead compounds for specific applications.
Applications and Future Directions
Industrial and Research Applications
7-Ethyl-1,4-oxazepane serves as a building block in polymer chemistry, where its ring-opening polymerization produces polyamines with tunable mechanical properties. In catalysis, the compound’s nitrogen center coordinates to transition metals, enabling applications in cross-coupling reactions. Recent patents highlight its use in electrolyte additives for lithium-ion batteries, improving cycle life by stabilizing the anode-electrolyte interface.
Emerging Trends and Research Opportunities
Future studies should prioritize pharmacokinetic profiling, including absorption, distribution, metabolism, and excretion (ADME) studies. Computational docking simulations predict affinity for the serotonin transporter (SERT), warranting in vitro validation. Additionally, derivatization at the oxygen atom (e.g., sulfonation) could yield surfactants with enhanced biodegradability compared to conventional petrochemicals.
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